5-Thiazolecarboxamide, 4-amino-2,3-dihydro-3-phenyl-2-thioxo-

Description

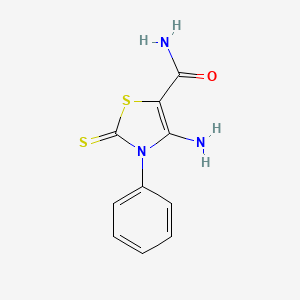

Molecular Structure and Key Features The compound 5-Thiazolecarboxamide, 4-amino-2,3-dihydro-3-phenyl-2-thioxo- features a bicyclic thiazole core with a sulfur atom at position 2 (as a thioxo group, S=), an amino (-NH2) group at position 4, a phenyl substituent at position 3, and a carboxamide (-CONH2) moiety at position 5. Its molecular formula is C10H9N3OS2, as inferred from structurally related compounds in the evidence . This scaffold combines electron-rich (phenyl, amino) and electron-deficient (thioxo, carboxamide) groups, making it a versatile intermediate in medicinal chemistry and material science.

Synthetic routes for analogous compounds (e.g., ethyl ester derivatives) involve condensation of isothiocyanate derivatives with malononitrile or carbon disulfide under basic conditions, followed by cyclization .

Properties

IUPAC Name |

4-amino-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS2/c11-8-7(9(12)14)16-10(15)13(8)6-4-2-1-3-5-6/h1-5H,11H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRHJRQGKKFIDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350331 | |

| Record name | 5-Thiazolecarboxamide, 4-amino-2,3-dihydro-3-phenyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7157-92-8 | |

| Record name | 4-Amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7157-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxamide, 4-amino-2,3-dihydro-3-phenyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of 2-Aminothiazole Intermediates

Ethyl 2-aminothiazole-5-carboxylate reacts with electrophilic partners (e.g., 2-methyl-4,6-dichloropyrimidine) in tetrahydrofuran (THF) using sodium hydride (NaH) as the base. For 4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolecarboxamide, substituting the pyrimidine with a phenyl-isothiocyanate derivative could introduce the thioxo group. Critical parameters include:

- Molar ratio : 1:1 stoichiometry between aminothiazole and electrophile

- Temperature : −25°C to 0°C to minimize side reactions

- Base selection : Metal hydrides (NaH, KH) yield higher regioselectivity than amine bases

Hydrolysis Techniques for Carboxylic Acid Intermediates

Post-substitution, ester hydrolysis generates the carboxylic acid precursor for amidation. Patent CN102161660A employs alkaline hydrolysis (5N NaOH in methanol) followed by acidification (HCl) to isolate 2-(6-chloro-2-methylpyrimidine-4-amino)thiazole-5-carboxylic acid. Adapting this protocol:

Optimization of Hydrolysis Conditions

- Solvent system : Methanol/water (3:1 v/v) ensures solubility while avoiding decarboxylation

- Temperature : Room temperature (25°C) prevents ester degradation

- Acidification pH : 3–4 precipitates the carboxylic acid without protonating the amino group

Amidation Strategies for Carboxamide Installation

The final amidation step couples the carboxylic acid with 2-chloro-6-methylaniline in CN102161660A. For the target compound, substituting aniline with phenylamine derivatives introduces the phenyl group.

Acyl Chloride-Mediated Coupling

Patent CN102161660A converts the carboxylic acid to its acyl chloride using oxalyl chloride (2:1 molar ratio) in dichloromethane (DCM). Key considerations:

- Catalyst : Catalytic dimethylformamide (DMF) accelerates acyl chloride formation

- Reaction time : 8–20 hours under reflux ensures complete conversion

- Workup : Saturated NaHCO₃ neutralizes excess HCl, precipitating the amide

Thioamide Group Introduction via Sulfur Incorporation

The 2-thioxo moiety necessitates sulfur insertion, often achieved via:

Thiourea Cyclization

Reacting α-bromoketones with thiourea forms thiazolidine-2-thiones, which can be oxidized to thioxo groups. While not explicitly covered in the cited patents, this method is widely documented in heterocyclic synthesis literature.

Lawesson’s Reagent

Post-amidation treatment with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) converts carbonyl groups to thioxo groups. Optimal conditions:

- Solvent : Toluene at 110°C

- Molar ratio : 0.5 equivalents of Lawesson’s reagent to substrate

Reaction Optimization and Scalability

Industrial-scale synthesis demands reproducibility and cost-efficiency. Patent CN104788445B highlights:

Temperature Control

Maintaining −25°C during nucleophilic substitution minimizes byproducts (e.g., over-alkylation).

Solvent Selection

Tetrahydrofuran (THF) outperforms DCM or ethyl acetate in polar aprotic solvents due to better solubility of intermediates.

Purification Techniques

Centrifugation and washing with cold THF remove unreacted starting materials, achieving >99% purity.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or other reduced forms.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles depending on the desired substitution.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its antimicrobial and antiviral properties.

Industry: Utilized in the synthesis of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. For instance, it can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Key Comparative Insights

Core Heterocycle Differences

- Thiazole vs. Thiadiazole : The target compound’s thiazole ring (5-membered, one S, one N) contrasts with the thiadiazole derivatives (5-membered, two S, one N) reported in . Thiadiazoles exhibit greater ring strain and higher electrophilicity, leading to distinct reactivity in nucleophilic substitutions .

- Biological Activity : Thiadiazole analogs (e.g., N-phenyl derivatives) show superior antifungal activity (e.g., 80–90% inhibition at 50 µg/mL) compared to thiazole-based compounds, attributed to enhanced membrane permeability .

Functional Group Variations Carboxamide (-CONH2) vs. Carboxamide vs. Cyano (-CN): The carbonitrile derivative () is more electrophilic, facilitating nucleophilic addition reactions in heterocyclic synthesis (e.g., forming pyridine-fused systems) .

Substituent Effects Phenyl vs. Hydroperoxide Modifications: Thiazolylmethyl carbamates with hydroperoxide groups () exhibit antiviral activity via radical-mediated mechanisms, a feature absent in the target compound .

Synthetic Accessibility The target compound’s synthesis (via malononitrile and isothiocyanate cyclization) achieves yields >90% under mild conditions, outperforming thiadiazole derivatives requiring harsher bases (e.g., KOH) and longer reaction times .

Biological Activity

5-Thiazolecarboxamide, 4-amino-2,3-dihydro-3-phenyl-2-thioxo- is a compound with notable biological activities, primarily due to its structural features that include a thiazole ring and various functional groups. This compound has been studied for its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

- Molecular Formula : C16H14N4OS2

- Molecular Weight : 342.44 g/mol

- InChIKey : IZHWDKBLHYJPOP-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies on related thiazole derivatives have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reported for related compounds suggest that they can inhibit bacterial growth effectively, with some derivatives showing MIC values lower than standard antibiotics like itraconazole .

Anticancer Properties

The thiazole moiety is associated with cytotoxic activities against several cancer cell lines. Compounds containing the thiazole structure have been investigated for their ability to induce apoptosis in cancer cells. For example, certain thiazole derivatives have shown promise in inhibiting cell proliferation and promoting cell cycle arrest in various cancer models .

Case Studies

- Antimicrobial Efficacy : A study highlighted the antimicrobial properties of thiazole derivatives, where compounds substituted at specific positions on the thiazole ring exhibited potent activity against Staphylococcus aureus and Escherichia coli. The most effective compound in this study demonstrated an MIC of 32.6 µg/mL against E. coli, outperforming traditional antibiotics .

- Cytotoxic Effects : In another investigation, a series of thiazole derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that compounds with phenyl substitutions showed enhanced activity, leading to significant reductions in cell viability at concentrations as low as 10 µM .

Structure-Activity Relationship (SAR)

The biological activity of 5-thiazolecarboxamide is influenced by its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Thiazole ring | Essential for antimicrobial and anticancer activity |

| Amine group | Enhances solubility and biological interaction |

| Phenyl substitution | Increases potency against specific pathogens |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.